N'-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide

Overview

Description

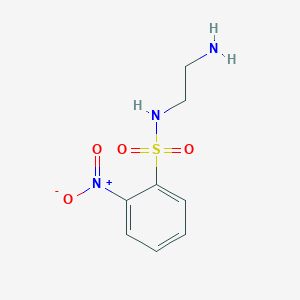

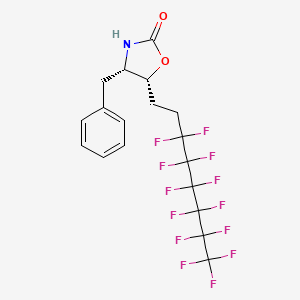

“N’-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide” is a chemical compound with the molecular formula C9H12N2O3S . It is available for purchase from various suppliers.

Molecular Structure Analysis

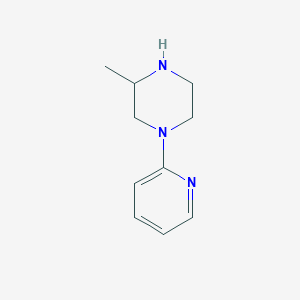

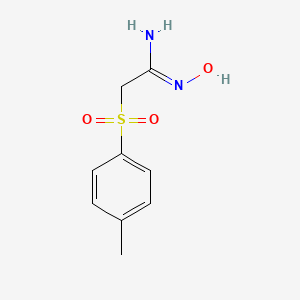

The molecular structure of “N’-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide” can be found in databases like PubChem . The molecular weight of this compound is 228.27 g/mol.Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide” can be found in databases like PubChem . For more detailed information, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) provided by the supplier.Scientific Research Applications

Organic Chemistry

“N’-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide” has been used in the field of organic chemistry, specifically in the process of sulfonylation .

Application

This compound has been employed as a sulfonylating agent in an iodine-mediated sulfonylation process . This process involves the regioselective sulfonylation of thiophenols, aryl acetylenic acid, and aromatic alkynes .

Method of Application

The method involves an iodine-mediated process, where potassium carbonate (K2CO3) is also used . The reaction is highly efficient and allows for the regio- and stereoselective synthesis of different analogs of sulfones with various structural features .

Results

The results of this process have demonstrated the scope and versatility of the reaction . It has been used for the first time for the synthesis of these sulfones .

Medicinal Chemistry

“N’-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide” is part of the sulfonamide class of compounds, which have extensive applications in medicinal chemistry .

Application

Sulfonamides are a major building block for many therapeutic molecules . They are used in the design of new drug formulations .

Method of Application

The synthesis of sulfonamides is often carried out using an indirect process that avoids contamination of the product with no need for purification . A novel sulfonamide compound, ( {4-nitrophenyl}sulfonyl)tryptophan (DNSPA), has been synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors .

Results

The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) . The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm −1 indicate the formation of the target compound .

Neuroprotection

“N’-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide” has been found to have neuroprotective effects .

Application

This compound has been shown to attenuate oxygen-glucose deprivation and reoxygenation-induced cerebral ischemia-reperfusion injury . This is a common complication that occurs during stroke treatment .

Method of Application

The neuroprotective effect was observed in a cellular model of oxygen-glucose deprivation and reoxygenation-induced injury in human neuroblastoma SH-SY5Y cells . The compound was found to decrease the expression of microRNA-27a-5p and increase the expression of microRNA-29b-3p .

Results

The treatment protected against oxygen-glucose deprivation and reoxygenation-induced apoptosis . This suggests that “N’-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide” could potentially be used in the treatment of cerebral ischemia-reperfusion related disorders .

Cytochrome P450 4A Inhibition

“N’-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide” has been used as an inhibitor of cytochrome P450 4A .

Application

The compound has been used to study the ω-hydroxylation and epoxidation of arachidonic acid catalyzed by recombinant cytochrome P450 4A1, CYP4A2, and CYP4A3 .

Method of Application

The compound was used to inhibit the synthesis of 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE), a metabolite of arachidonic acid .

Results

The results of this study could provide insights into the role of cytochrome P450 4A in the metabolism of arachidonic acid and the potential therapeutic applications of “N’-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide” as an inhibitor .

Safety And Hazards

properties

IUPAC Name |

N'-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-7-2-4-8(5-3-7)15(13,14)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEOWHYBZZPAEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430549 | |

| Record name | (1Z)-N'-Hydroxy(4-methylbenzene-1-sulfonyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide | |

CAS RN |

72660-98-1 | |

| Record name | (1Z)-N'-Hydroxy(4-methylbenzene-1-sulfonyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Ethanediamine, 1,2-bis[4-(dimethylamino)phenyl]-, (1R,2R)-](/img/structure/B1599686.png)